1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid is a xanthone derivative. Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. These compounds are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid typically involves the condensation of salicylic acid or its derivatives with phenol derivatives. This can be achieved through various methods, including:
Condensation of salicylic acid with phenol derivatives: This method involves the reaction of salicylic acid with phenol derivatives under acidic or basic conditions.
Via benzophenone intermediates: This method involves the formation of benzophenone intermediates, which are then cyclized to form the xanthone structure.
Via diphenyl ether intermediates: This method involves the formation of diphenyl ether intermediates, which are then cyclized to form the xanthone structure.
Industrial Production Methods
Industrial production methods for xanthone derivatives often involve large-scale synthesis using the above-mentioned routes. The choice of method depends on the availability of starting materials and the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, forming reduced derivatives.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,8-dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid involves its interaction with various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its anti-inflammatory activity is due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . The compound also exhibits antimicrobial activity by disrupting the cell membrane and inhibiting the growth of microorganisms .
Comparison with Similar Compounds
1,8-Dihydroxy-4,6-dimethoxy-9-oxo-9H-xanthene-2-carboxylic acid can be compared with other similar xanthone derivatives, such as:
2,8-Dihydroxy-9-oxo-9H-xanthene-6-carboxylic acid: This compound has similar antioxidant and anti-inflammatory properties but differs in its substitution pattern.
6,8-Dihydroxy-3-methyl-9-oxo-9H-xanthene-1-carboxylic acid: This compound has a methyl group at the 3-position, which affects its biological activity.
1,3,6-Trihydroxy-8-methylxanthone: This compound has three hydroxyl groups and a methyl group, which contribute to its unique biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
CAS No. |
125850-40-0 |
---|---|
Molecular Formula |
C16H12O8 |
Molecular Weight |
332.26 g/mol |
IUPAC Name |
1,8-dihydroxy-4,6-dimethoxy-9-oxoxanthene-2-carboxylic acid |
InChI |
InChI=1S/C16H12O8/c1-22-6-3-8(17)11-9(4-6)24-15-10(23-2)5-7(16(20)21)13(18)12(15)14(11)19/h3-5,17-18H,1-2H3,(H,20,21) |
InChI Key |
XXSWIKUEZGNXHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC3=C(C=C(C(=C3C2=O)O)C(=O)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.